molecular formula C16H19NO3S B2379899 (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-41-1

(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2379899
CAS No.: 1421588-41-1
M. Wt: 305.39
InChI Key: ZNJZLJXVSMTYIG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, thiophene, and acrylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative under basic conditions.

    Introduction of the furan moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor alcohol or by direct hydroxylation of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The acrylamide double bond can be reduced to form a saturated amide.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).

    Substitution: Electrophilic substitution can be carried out using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated amide.

    Substitution: Introduction of various functional groups onto the furan or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings may play a role in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar compounds include:

    (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide analogs: Compounds with slight modifications to the furan, thiophene, or acrylamide moieties.

    Other acrylamide derivatives: Compounds with different substituents on the acrylamide backbone.

    Furan and thiophene derivatives: Compounds containing either furan or thiophene rings with various functional groups.

The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-10-14(12(2)20-11)15(18)7-8-17-16(19)6-5-13-4-3-9-21-13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,17,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZLJXVSMTYIG-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.